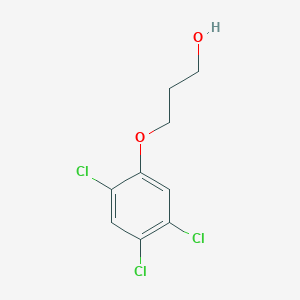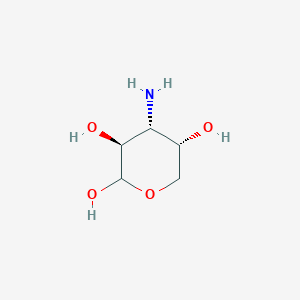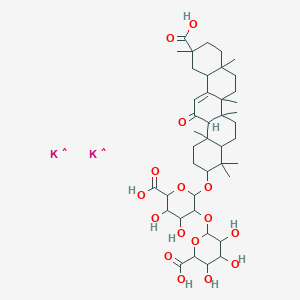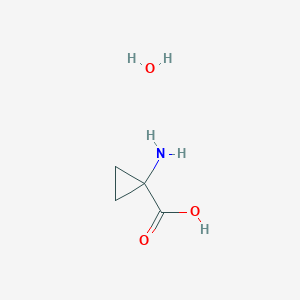
1-Aminocyclopropane-1-carboxylic acid;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Aminocyclopropane-1-carboxylic acid;hydrate is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the Cα atom of the amino acid. This compound is a white solid and occurs naturally. It is a precursor to the plant hormone ethylene and plays a significant role in various plant physiological processes .
准备方法
Synthetic Routes and Reaction Conditions
1-Aminocyclopropane-1-carboxylic acid can be synthesized through several methods:
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the alkylation of glycine equivalents using 1,2-electrophiles.
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach involves the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to achieve cyclopropanation of alkenes.
Industrial Production Methods
Industrial production methods for 1-Aminocyclopropane-1-carboxylic acid typically involve the use of large-scale chemical synthesis techniques, optimizing the reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions
1-Aminocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It is oxidized by the enzyme ACC oxidase to produce ethylene.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include S-adenosyl-L-methionine for the synthesis of 1-Aminocyclopropane-1-carboxylic acid from methionine .
Major Products
The major product formed from the oxidation of 1-Aminocyclopropane-1-carboxylic acid is ethylene, a crucial plant hormone .
科学研究应用
1-Aminocyclopropane-1-carboxylic acid has numerous scientific research applications:
Plant Physiology: It is a precursor to ethylene, regulating various plant developmental processes and stress responses.
Biochemistry: It is used to investigate the biosynthesis and signaling pathways of ethylene.
Microbiology: It serves as a nitrogen and carbon source for soil microorganisms, influencing plant-microbe interactions.
作用机制
1-Aminocyclopropane-1-carboxylic acid exerts its effects primarily through its role as a precursor to ethylene. The enzyme ACC synthase catalyzes its synthesis from S-adenosyl-L-methionine, and ACC oxidase converts it to ethylene . Additionally, it has been found to activate Ca2±containing ion currents via glutamate receptor-like channels in root protoplasts .
相似化合物的比较
1-Aminocyclopropane-1-carboxylic acid is unique due to its role as a direct precursor to ethylene. Similar compounds include:
1-Aminocyclobutane-1-carboxylic acid: An analog that also influences plant stress responses.
α-Aminoisobutyric acid: Another analog with similar physiological effects.
These compounds share structural similarities but differ in their specific roles and effects on plant physiology.
属性
CAS 编号 |
725268-67-7 |
|---|---|
分子式 |
C4H9NO3 |
分子量 |
119.12 g/mol |
IUPAC 名称 |
1-aminocyclopropane-1-carboxylic acid;hydrate |
InChI |
InChI=1S/C4H7NO2.H2O/c5-4(1-2-4)3(6)7;/h1-2,5H2,(H,6,7);1H2 |
InChI 键 |
CTKJZKAFTNRJCR-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C(=O)O)N.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


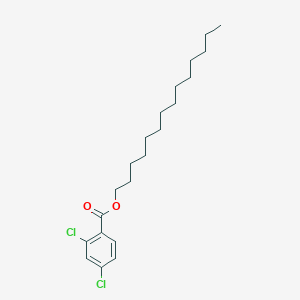
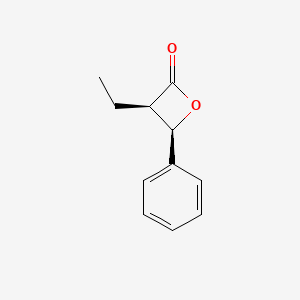
acetamido}hexanoic acid](/img/structure/B12520889.png)
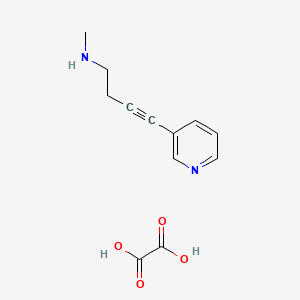
![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
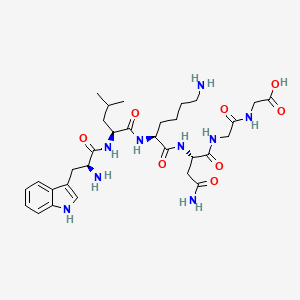
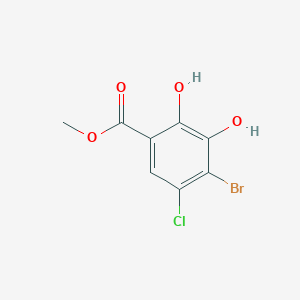
![4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid](/img/structure/B12520912.png)
![2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine](/img/structure/B12520913.png)
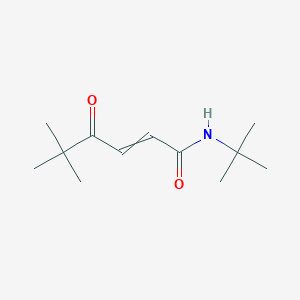
![2-[Methyl(propyl)amino]ethanol](/img/structure/B12520925.png)
